

protocol for in vivo assessment of Tempalgin's antipyretic activity

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Compound of Interest

Compound Name: Tempalgin

Cat. No.: B1261142

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Application Note & Protocol

Introduction

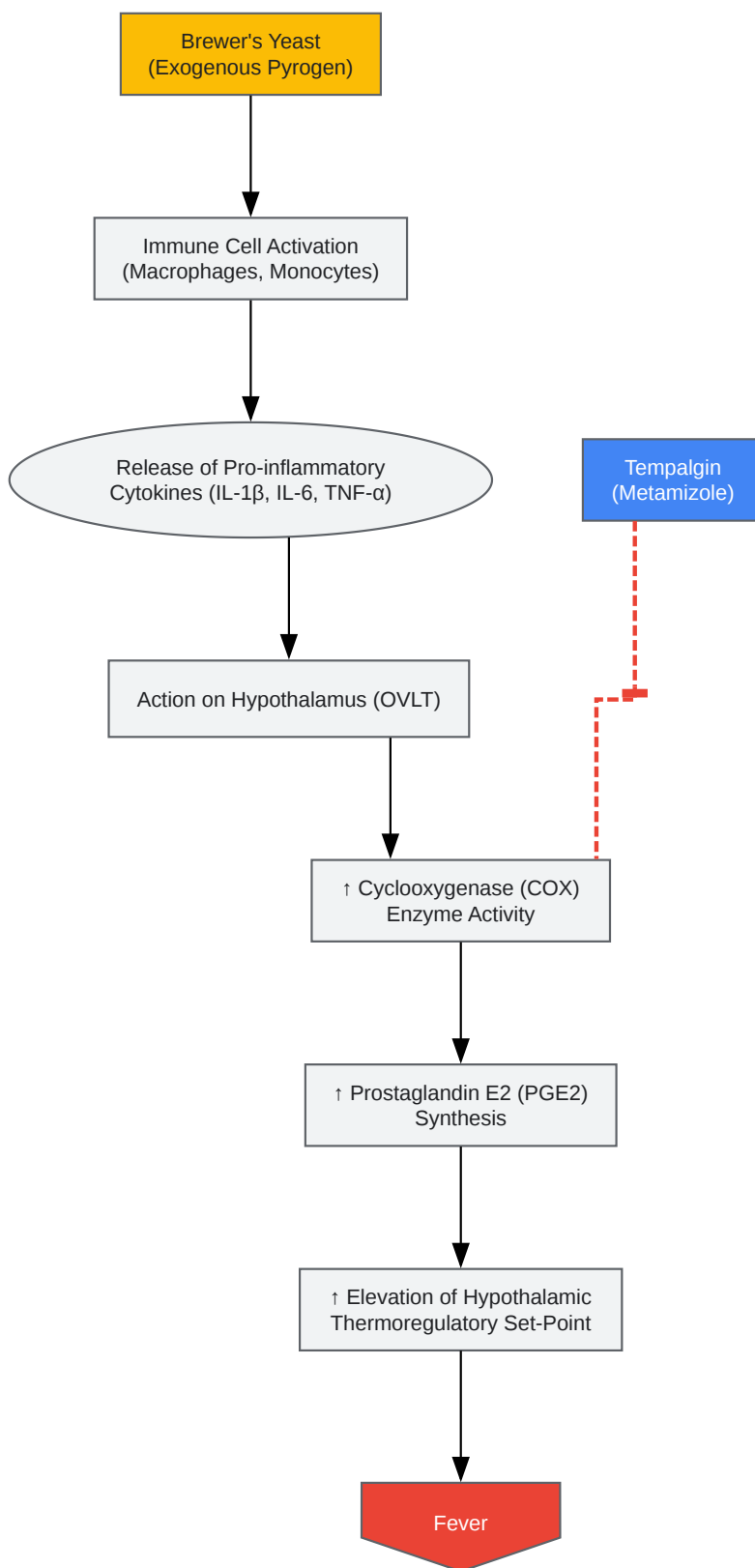
Fever, or pyrexia, is a complex physiological response to stimuli such as infection or inflammation, characterized by an elevation of the body's thermoregulatory set-point in the hypothalamus. This response is primarily mediated by pyrogenic cytokines that trigger the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), within the central nervous system.[1][2] Antipyretic agents function by inhibiting this pathway, thereby reducing body temperature.

Tempalgin is a combination pharmaceutical product whose active ingredients are Metamizole Sodium (500 mg) and Triacetaminol-4-toluenesulfonate (20 mg).[3] The potent antipyretic and analgesic effects of **Tempalgin** are primarily attributed to Metamizole, a non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis.[4][5][6] The second component, Triacetaminol-4-toluenesulfonate (Tempidon), is an anxiolytic agent that provides a calming effect, potentially mitigating the emotional stress associated with illness.[7]

This document provides a detailed protocol for the in vivo assessment of **Tempalgin's** antipyretic activity using a standardized Brewer's Yeast-induced pyrexia model in Wistar rats. This model is a well-established and reliable method for screening novel antipyretic compounds.[2][8]

Mechanism of Action: Fever and Antipyresis

Fever is initiated when exogenous pyrogens (like yeast components) stimulate immune cells to release endogenous pyrogens, such as interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α).^[2] These cytokines act on the vascular organ of the lamina terminalis (OVLT) in the brain, stimulating the activity of the Cyclooxygenase (COX) enzyme. COX enzymes catalyze the synthesis of PGE2, which then acts on the preoptic area of the hypothalamus to elevate the thermoregulatory set-point, resulting in fever.^[1] Metamizole, the active antipyretic component of **Tempalgin**, is believed to exert its effect by inhibiting COX enzymes in the central nervous system, thereby reducing PGE2 levels and resetting the hypothalamic thermostat to its normal level.^{[1][5][6]}



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Caption: Signaling pathway of yeast-induced fever and the inhibitory action of **Tempalgin**.

Experimental Protocol

This protocol details the Brewer's Yeast-induced pyrexia method in Wistar rats.[9][10]

Animals

- Species: Wistar rats (male or female)
- Weight: 150-200 g
- Acclimatization: Animals should be acclimatized to the laboratory conditions (24±1°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard pellet diet and water.[11]

Materials and Reagents

- **Tempalgin** tablets (500 mg Metamizole Sodium / 20 mg Triacetronamine-4-toluenesulfonate)
- Brewer's Yeast powder
- Paracetamol (Positive Control)
- Sterile 0.9% Saline Solution (Vehicle)
- Digital Rectal Thermometer (calibrated)
- Oral Gavage Needles
- Syringes and Needles (for subcutaneous injection)

Experimental Design and Grouping

Animals are fasted overnight (with water ad libitum) before the induction of pyrexia.[9] They should be randomly assigned to the following groups (n=6 per group).

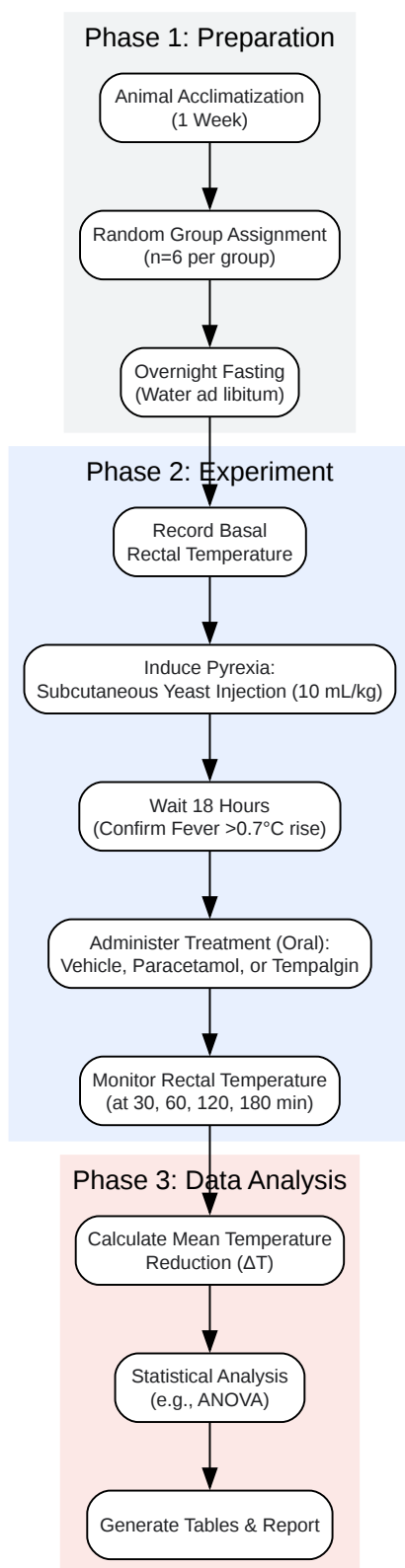
Group ID	Treatment	Dose (Metamizole)	Administration Route
I	Normal Control	-	Oral (p.o.)
II	Pyretic Control	Vehicle (0.9% Saline)	Oral (p.o.)
III	Positive Control	150 mg/kg Paracetamol	Oral (p.o.)
IV	Test Group 1	100 mg/kg Tempalgin	Oral (p.o.)
V	Test Group 2	250 mg/kg Tempalgin	Oral (p.o.)
VI	Test Group 3	500 mg/kg Tempalgin	Oral (p.o.)

Note: **Tempalgin** doses are calculated based on the Metamizole component.

Procedure

- Baseline Temperature: Record the basal rectal temperature of each rat by inserting a lubricated digital thermometer probe approximately 2-3 cm into the rectum. This is the 0-hour reading.[\[10\]](#)
- Induction of Pyrexia:
 - Prepare a 20% w/v suspension of Brewer's Yeast in sterile 0.9% saline.[\[9\]](#)[\[12\]](#)
 - Inject the suspension subcutaneously (s.c.) into the dorsum region (nape of the neck) of all rats (except Group I, Normal Control) at a volume of 10 mL/kg.[\[9\]](#)[\[12\]](#) Group I receives an equivalent volume of saline.
 - Withdraw food from all animals. Water remains available ad libitum.[\[10\]](#)
- Confirmation of Pyrexia: After 18 hours post-yeast injection, measure the rectal temperature again. Only rats that show an increase in temperature of at least 0.7°C are selected for the study.[\[9\]](#) This reading serves as the pre-treatment temperature (T=0 for the treatment phase).

- Drug Administration: Immediately after confirming pyrexia, administer the respective treatments (Vehicle, Paracetamol, or **Tempalgin**) to each group via oral gavage.
- Temperature Monitoring: Record the rectal temperature of each animal at 30, 60, 120, and 180 minutes post-treatment.[\[10\]](#)



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Caption: Experimental workflow for assessing the antipyretic activity of **Tempalgin**.

Data Analysis

The antipyretic activity is determined by the reduction in rectal temperature over time compared to the pyretic control group. The results should be expressed as the mean change in temperature (ΔT) \pm SEM. Statistical significance can be evaluated using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons. A p-value of <0.05 is typically considered significant.

Data Presentation

The collected data should be summarized in a clear, tabular format to facilitate comparison between groups.

Table 1: Effect of **Tempalgin** on Brewer's Yeast-Induced Pyrexia in Rats

Group	Treatment	Dose (mg/kg)	Temp at 18h (Pre-Treatment, °C)	{Mean Rectal Temperature (°C) Post-Treatment}			
				30 min	60 min	120 min	180 min
I	Normal Control	-	37.0 \pm 0.2	37.1 \pm 0.2	37.0 \pm 0.1	36.9 \pm 0.2	37.0 \pm 0.1
II	Pyretic Control	Vehicle	38.8 \pm 0.3	38.9 \pm 0.3	38.7 \pm 0.4	38.6 \pm 0.3	38.5 \pm 0.4
III	Paracetamol	150	38.9 \pm 0.2	38.1 \pm 0.3*	37.5 \pm 0.2**	37.1 \pm 0.2**	37.0 \pm 0.3**
IV	Tempalgin	100	38.7 \pm 0.3	38.4 \pm 0.4	38.0 \pm 0.3*	37.7 \pm 0.2*	37.5 \pm 0.3*
V	Tempalgin	250	38.8 \pm 0.2	38.0 \pm 0.3*	37.4 \pm 0.3**	37.0 \pm 0.3**	36.9 \pm 0.2**
VI	Tempalgin	500	38.9 \pm 0.3	37.8 \pm 0.2**	37.1 \pm 0.2**	36.8 \pm 0.2**	36.7 \pm 0.3**

Values are presented as Mean \pm SEM (Standard Error of the Mean). Data is hypothetical for illustrative purposes. * $p < 0.05$, ** $p < 0.01$ compared to the Pyretic Control group.

Expected Outcomes & Discussion

It is expected that **Tempalgin** will exhibit a dose-dependent antipyretic effect, significantly reducing the elevated rectal temperatures in pyretic rats. The efficacy of the higher doses of **Tempalgin** (250 and 500 mg/kg) is anticipated to be comparable to that of the standard drug, paracetamol. The results will validate the antipyretic activity of **Tempalgin**, which is attributed to the inhibition of prostaglandin synthesis in the central nervous system by its active component, Metamizole.^{[6][13]} The anxiolytic component, while not directly antipyretic, may contribute to the overall well-being of the animal model but is not measured by this protocol.

This protocol provides a robust framework for quantifying the therapeutic efficacy of **Tempalgin** in a preclinical setting.

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